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Compound of Interest

Compound Name: 6-Bromo-4-methylquinolin-2-ol

Cat. No.: B1276337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-4-methylquinolin-2-ol, with the CAS number 89446-19-5, is a synthetic heterocyclic

organic compound belonging to the quinolinone family. The quinoline scaffold is a "privileged

structure" in medicinal chemistry, forming the core of numerous biologically active compounds

with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[1] The presence of a bromine atom at the 6-position and a methyl

group at the 4-position of the quinolin-2-one core suggests its potential as a valuable

intermediate or a pharmacologically active agent itself.

This technical guide provides a comprehensive overview of 6-Bromo-4-methylquinolin-2-ol,
including its physicochemical properties, synthesis, potential biological significance with a focus

on the PI3K/mTOR signaling pathway, and relevant experimental protocols. While direct

biological data for this specific compound is limited in publicly available literature, its structural

similarity to precursors of potent kinase inhibitors provides a strong basis for its investigation in

drug discovery.

Physicochemical Properties
6-Bromo-4-methylquinolin-2-ol exists in tautomeric equilibrium with its keto form, 6-bromo-4-

methyl-2(1H)-quinolinone. A summary of its key physicochemical properties is presented in the

table below.
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Property Value Source

CAS Number 89446-19-5 N/A

Molecular Formula C₁₀H₈BrNO [2]

Molecular Weight 238.08 g/mol [2]

IUPAC Name
6-bromo-4-methyl-1H-quinolin-

2-one
N/A

Synonyms

6-Bromo-2-hydroxy-4-

methylquinoline, 6-bromo-4-

methyl-2(1H)-quinolinone

[3]

Predicted Boiling Point 374.72 °C [4]

Predicted Density 1.56 g/cm³ [4]

Predicted Flash Point 157.53 °C [4]

Synthesis
A documented method for the synthesis of 6-Bromo-4-methyl-2(1H)-quinolinone involves the

acid-catalyzed cyclization of N-(4-bromophenyl)-3-oxobutanamide.

Experimental Protocol: Synthesis of 6-Bromo-4-methyl-
2(1H)-quinolinone
Materials:

N-(4-bromophenyl)-3-oxobutanamide

Concentrated sulfuric acid

Ice/water mixture

Absolute ethanol

Procedure:
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A mixture of 3.00 g (0.0117 moles) of N-(4-bromophenyl)-3-oxobutanamide and 6 ml of

concentrated sulfuric acid is stirred and heated to 95-100 °C in a water bath for 1.5 hours.

The resulting solution is then poured onto an ice/water mixture, leading to the precipitation of

a white crystalline product.

The crystals are collected by filtration.

The collected crystals are dissolved in 200 ml of absolute ethanol.

The volume of the ethanolic solution is reduced to 150 ml by evaporation, followed by chilling

to induce crystallization.

The resulting crystals of 6-Bromo-4-methyl-2(1H)-quinolinone are isolated by filtration.

Characterization:

Melting Point: 292-299 °C

TLC (silica gel, ethyl acetate eluent): Rf = 0.18

This synthetic workflow is illustrated in the diagram below.
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Synthesis Workflow for 6-Bromo-4-methylquinolin-2-ol
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A flowchart illustrating the synthesis of 6-Bromo-4-methylquinolin-2-ol.

Biological Context and Potential Applications
While direct biological activity data for 6-Bromo-4-methylquinolin-2-ol is scarce, its structural

features and the activities of related compounds suggest potential roles in several biological
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processes.

Relevance to PI3K/mTOR Signaling Pathway
A structurally related compound, 6-bromo-4-iodoquinoline, is a key intermediate in the

synthesis of GSK2126458 (Omipalisib).[5][6] GSK2126458 is a potent and selective inhibitor of

phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key

kinases in a signaling pathway frequently dysregulated in cancer.[7] The PI3K/Akt/mTOR

pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism.[8]

The structural similarity of 6-Bromo-4-methylquinolin-2-ol to a precursor of a known

PI3K/mTOR inhibitor suggests that it could serve as a scaffold for the development of novel

inhibitors targeting this pathway. The diagram below illustrates the central role of PI3K and

mTOR in this signaling cascade.
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Simplified PI3K/mTOR Signaling Pathway
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Overview of the PI3K/Akt/mTOR signaling cascade.
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Potential as a Chemical Probe in Proteomics
The mention of 6-Bromo-4-methylquinolin-2-ol for "proteomics research" suggests its

potential use as a chemical probe.[3] Chemical proteomics employs small molecules to study

protein function and interactions in a complex biological system. Quinolinone scaffolds can be

functionalized to create probes that covalently or non-covalently interact with specific proteins,

allowing for their identification and characterization.

Structure-Activity Relationship (SAR) of Related
Compounds
While specific SAR data for 6-Bromo-4-methylquinolin-2-ol is unavailable, studies on related

quinazoline and quinoline derivatives as PI3K inhibitors highlight the importance of

substitutions on the heterocyclic core for biological activity. The table below presents

representative data for structurally similar compounds, demonstrating how modifications can

influence inhibitory potency.

Compound
Class

R Group
PI3Kα IC₅₀
(nM)

mTOR IC₅₀
(nM)

Source

Quinazoline
4-acetyl-

phenylurea
>1000 >1000

Quinazoline
4-propoxy-

phenylurea
5.1 10.3

Quinazoline

4-

trifluoromethoxy-

phenylurea

2.5 4.8

Quinazoline
4-aminocarbonyl-

phenylurea
2.5 59.1

Quinazoline-2-

indolinone
(Structure 8) 9.11 - [8]

Note: The data presented is for structurally related quinazoline and quinoline derivatives and is

intended to be illustrative of the potential for this chemical class.
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Experimental Protocols for Biological Evaluation
For researchers interested in evaluating the biological activity of 6-Bromo-4-methylquinolin-2-
ol or its derivatives as potential PI3K/mTOR inhibitors, the following experimental protocols can

be adapted.

Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on cell proliferation and viability.

Materials:

Cancer cell line of interest (e.g., MCF-7, HCT116)

Complete cell culture medium

6-Bromo-4-methylquinolin-2-ol (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Treat the cells with serial dilutions of 6-Bromo-4-methylquinolin-2-ol (and a vehicle control)

for 48-72 hours.

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth

by 50%.

Western Blot Analysis of PI3K/mTOR Pathway
Phosphorylation
This technique is used to determine if the compound inhibits the phosphorylation of key

downstream targets of the PI3K/mTOR pathway.

Materials:

Cancer cell line

6-Bromo-4-methylquinolin-2-ol

Lysis buffer with protease and phosphatase inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with the compound for a specified time.

Lyse the cells and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Analyze the changes in the phosphorylation levels of the target proteins relative to the total

protein levels.

The following diagram outlines the general workflow for the biological evaluation of a potential

PI3K/mTOR inhibitor.
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A flowchart for the biological evaluation of a potential kinase inhibitor.

Conclusion
6-Bromo-4-methylquinolin-2-ol is a readily synthesizable compound with a quinolinone core,

a scaffold of significant interest in medicinal chemistry. While direct biological data is limited, its

structural relationship to precursors of potent PI3K/mTOR inhibitors strongly suggests its

potential as a valuable building block for the development of novel therapeutics targeting this

critical signaling pathway. The experimental protocols and contextual information provided in

this guide offer a solid foundation for researchers to explore the biological activities of this

compound and its derivatives. Further investigation into its potential as an anticancer agent or

as a chemical probe for proteomics is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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